4-Amino-4-pyridin-3-yl-butyric acid ethyl ester

Description

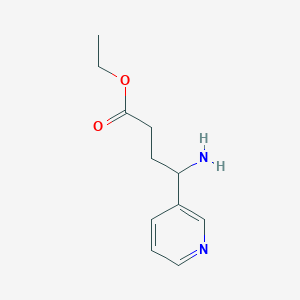

Chemical Structure: 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester (CAS 15386-58-0) is a substituted butyric acid ethyl ester featuring a pyridin-3-yl group at the β-position and an amino group at the α-carbon. Its dihydrochloride salt form enhances solubility and stability for pharmaceutical applications .

Properties

IUPAC Name |

ethyl 4-amino-4-pyridin-3-ylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)6-5-10(12)9-4-3-7-13-8-9/h3-4,7-8,10H,2,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUPNRJONSSVMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester typically involves the condensation of 4-aminopyridine with butyric acid ethyl ester under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-pyridin-3-yl-butyric acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Amino-4-pyridin-3-yl-butyric acid ethyl ester is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester involves its interaction with specific molecular targets. The amino group and pyridine ring allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₅H₁₉N₃O₂·2HCl (dihydrochloride salt).

- Applications : Acts as an intermediate in drug synthesis, particularly for kinase inhibitors or neuroactive compounds due to its pyridine moiety and ester functionality.

Comparison with Structurally Similar Compounds

3-[(3-Amino-4-Methylaminobenzoyl)Pyridin-2-Ylamino]Propionic Acid Ethyl Ester

Structural Features :

- Backbone : Propionic acid (C3) instead of butyric acid (C4).

- Substituents: Pyridin-2-yl group and methylamino-benzoyl moiety (CAS 212322-56-0) .

Comparison :

| Property | 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester | 3-[(3-Amino-4-Methylaminobenzoyl)Pyridin-2-Ylamino]Propionic Acid Ethyl Ester |

|---|---|---|

| Molecular Weight | 335.25 (free base) | 396.42 (free base) |

| Pyridine Position | 3-position | 2-position |

| Key Functional Groups | Amino, ethyl ester | Urea linkage, methylamino-benzoyl, ethyl ester |

| Solubility | Moderate (enhanced as dihydrochloride) | Lower due to hydrophobic benzoyl group |

Research Findings :

The pyridin-2-yl group and urea linkage in the latter compound may enhance binding to aromatic receptors but reduce metabolic stability compared to the pyridin-3-yl analog .

Ethyl 4-({[6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate

Structural Features :

- Core: Thieno[2,3-b]pyridine with trifluoromethyl and allyloxy-phenyl groups (CAS 609794-51-6) .

Comparison :

| Property | This compound | Ethyl 4-({[6-[4-(Allyloxy)phenyl]-...-yl]carbonyl}amino)benzoate |

|---|---|---|

| Molecular Weight | 335.25 (free base) | 609.79 |

| Aromatic System | Monocyclic pyridine | Bicyclic thienopyridine |

| Key Functional Groups | Amino, ethyl ester | Trifluoromethyl, allyloxy, ethyl ester |

| Lipophilicity (LogP) | ~1.5 (estimated) | ~4.2 (estimated) |

Research Findings: The trifluoromethyl and thienopyridine groups confer higher metabolic stability and lipophilicity, making this compound suitable for prolonged biological activity but less water-soluble than the target compound .

(S)-(+)-2-Amino-4-phenylbutyric acid ethyl ester hydrochloride

Comparison :

| Property | This compound | (S)-(+)-2-Amino-4-phenylbutyric acid ethyl ester |

|---|---|---|

| Substituent | Pyridin-3-yl | Phenyl |

| Amino Position | α-carbon (4-position) | β-carbon (2-position) |

| Polarity | Higher (pyridine N basicity) | Lower (hydrophobic phenyl) |

Research Findings :

The phenyl group increases hydrophobicity, favoring blood-brain barrier penetration, whereas the pyridin-3-yl group enhances hydrogen bonding in aqueous environments .

Piperidin-4-yl Acetate Derivatives

Structural Features :

Comparison :

| Property | This compound | 2,2,6,6-Tetramethylpiperidin-4-yl butyrate |

|---|---|---|

| Backbone | Butyric acid | Piperidine |

| Ester Chain Length | Ethyl | Butyl (C4) |

| Steric Effects | Moderate | High (tetramethylpiperidine) |

Research Findings : Longer alkyl chains in piperidin-4-yl esters improve membrane permeability but reduce solubility, whereas the ethyl ester in the target compound balances these properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.